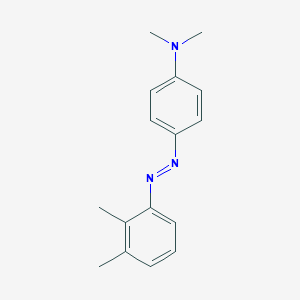
N,N-Dimethyl-p-(2,3-xylylazo)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-Dimethyl-p-(2,3-xylylazo)aniline, also known as this compound, is a useful research compound. Its molecular formula is C16H19N3 and its molecular weight is 253.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Dyes
N,N-Dimethyl-p-(2,3-xylylazo)aniline is primarily recognized for its role as an azo dye . Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in textile, food, and cosmetic industries. The compound's ability to form vibrant colors makes it valuable in the production of various dyes.
Table 1: Properties of Azo Dyes
| Property | Description |
|---|---|
| Color Fastness | High resistance to fading under light exposure |
| Solubility | Varies based on chemical structure |
| Toxicity | Varies; some azo dyes are known to be carcinogenic |
Polymerization Agent
The compound is also utilized as a polymerization agent in the synthesis of conductive polymers. For instance, studies have shown that this compound can enhance the electrical conductivity of polyaniline derivatives when used as a dopant. This application is particularly significant in developing materials for electronic devices.
Case Study: Conductive Polymers
- Research Findings : The incorporation of this compound into polyaniline matrices resulted in improved electrical properties and stability compared to traditional dopants .
- Applications : Such materials are applicable in sensors, batteries, and anti-corrosion coatings.
Biological Applications
Recent studies have investigated the biological activity of this compound derivatives. These compounds have shown potential as anticancer agents due to their ability to induce apoptosis in cancer cells.
Table 2: Anticancer Activity of Derivatives
| Compound | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| This compound derivative | OVCAR-8 | 85.26% |
| Another derivative | MDA-MB-231 | 56.53% |
Environmental Applications
The compound has been explored for its potential in environmental applications, particularly in wastewater treatment. Azo dyes are known for their persistence in the environment; thus, understanding their degradation pathways is crucial for developing effective remediation strategies.
Case Study: Azo Dye Degradation
Properties
CAS No. |
18997-62-1 |
|---|---|
Molecular Formula |
C16H19N3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-[(2,3-dimethylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3/c1-12-6-5-7-16(13(12)2)18-17-14-8-10-15(11-9-14)19(3)4/h5-11H,1-4H3 |
InChI Key |
MLPYGZQFLVBIBA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N=NC2=CC=C(C=C2)N(C)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N=NC2=CC=C(C=C2)N(C)C)C |
Synonyms |
N,N-Dimethyl-p-(2,3-xylylazo)aniline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















